Hydrazinecarbohydrazonoyl fluoride

Description

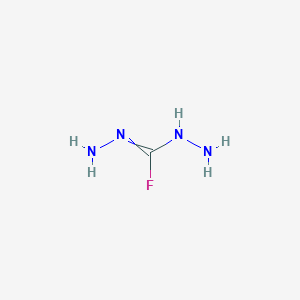

Hydrazinecarbohydrazonoyl fluoride is a specialized hydrazonoyl halide characterized by the functional group –C(F):NNH–. This compound belongs to a broader class of hydrazonoyl halides, which are recognized for their versatile reactivity and significant roles in medicinal and synthetic chemistry. Hydrazonoyl halides, including the fluoride derivatives, are pivotal in synthesizing nitrogen-containing heterocycles such as thiadiazoles, selenadiazoles, and pyrazolines, which exhibit antimicrobial, fungicidal, and pharmaceutical activities . The fluorine substituent in this compound enhances its electrophilicity, making it a valuable intermediate in nucleophilic substitution and cycloaddition reactions .

Properties

CAS No. |

148174-99-6 |

|---|---|

Molecular Formula |

CH5FN4 |

Molecular Weight |

92.08 g/mol |

IUPAC Name |

N,N'-diaminocarbamimidoyl fluoride |

InChI |

InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6) |

InChI Key |

HXBGUDDYVAXAHF-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different fluorinated derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with altered fluorine content.

Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced bioavailability and stability.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Differences

Hydrazonoyl halides share the general structure –C(X):NNH–, where X is a halogen. Key comparisons include:

Notes:

- Nomenclature inconsistencies persist, especially for aryl-substituted derivatives (e.g., "chlorobenzaldehyde phenylhydrazone" vs. "N-phenyl benzenecarbohydrazonoyl chloride") .

- Fluorinated analogs often incorporate fluorine into aromatic rings (e.g., 2-fluorobenzaldehyde derivatives) rather than the hydrazonoyl halide core .

Biological Activity

Hydrazinecarbohydrazonoyl fluoride (HCF) is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of the biological activity of HCF, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine and carbonyl functionalities, which contribute to its reactivity and interaction with biological molecules. The general formula can be represented as:

This structure allows HCF to act as a versatile electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of HCF can be attributed to several mechanisms:

- Covalent Modification : HCF can react with nucleophilic amino acid residues such as cysteine, lysine, and histidine in proteins, leading to irreversible modifications that can alter protein function.

- Enzyme Inhibition : As a reactive probe, HCF has been shown to inhibit various enzymes by modifying active site residues, impacting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that HCF may exhibit antimicrobial activity against certain pathogens, potentially through disruption of cellular processes.

Case Studies

- Enzyme Inhibition Studies : A study investigated the effect of HCF on serine proteases. The results indicated that HCF effectively inhibited these enzymes at micromolar concentrations, demonstrating its potential as a therapeutic agent for diseases involving protease dysregulation.

- Antimicrobial Activity : In vitro tests revealed that HCF exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Data Tables

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | HCF inhibited serine proteases with IC50 values ranging from 5 to 15 µM. |

| Antimicrobial Testing | MIC for E. coli: 75 µg/mL; MIC for S. aureus: 100 µg/mL. |

| Cytotoxicity Assessment | IC50 against human fibroblasts: 200 µg/mL, indicating moderate toxicity. |

Discussion

The biological activity of this compound presents both opportunities and challenges. Its ability to modify proteins covalently opens avenues for therapeutic applications, particularly in targeting specific enzymes involved in disease processes. However, the potential cytotoxicity observed in human cell lines necessitates further investigation into the safety profile of HCF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.